(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

Beschreibung

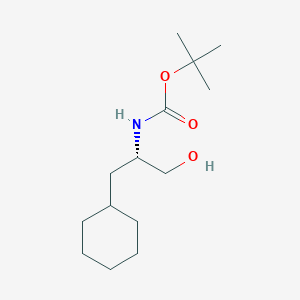

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol (CAS 103322-56-1) is a chiral alcohol derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a cyclohexyl substituent, and a propanol backbone. Its molecular formula is C₁₄H₂₇NO₃, with a molecular weight of 257.37 g/mol . This compound is characterized by high optical purity, making it a critical intermediate in asymmetric synthesis, particularly for producing α-amino aldehydes and peptidomimetics in pharmaceutical research . Its stereochemical integrity (S-configuration) ensures precise control over the biological activity of derived molecules, such as enzyme inhibitors or receptor ligands .

The Boc group serves as a temporary protective moiety for the amine, enhancing stability during synthetic reactions while allowing deprotection under mild acidic conditions . The cyclohexyl substituent contributes to lipophilicity, influencing solubility and membrane permeability in drug candidates .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJQBBXPSVGTQT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453124 | |

| Record name | tert-Butyl [(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103322-56-1 | |

| Record name | tert-Butyl [(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, commonly referred to as Boc-cyclohexyl-alaninol, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity in various chemical environments. The cyclohexyl group contributes to its hydrophobic characteristics, influencing its interaction with biological targets.

The biological activity of this compound has been investigated primarily through its interactions with various biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The compound's ability to enhance glutamate uptake has been noted, indicating a potential role as a positive allosteric modulator for excitatory amino acid transporters (EAATs) .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro assays demonstrated that derivatives of this compound exhibit significant antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative pathogens. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Study 1: Neuroprotective Effects

In a study assessing neuroprotective effects, this compound was administered to mouse models exhibiting seizure activity. Results indicated that the compound significantly reduced seizure frequency and severity compared to control groups. This suggests potential therapeutic applications in epilepsy management .

Study 2: Antibacterial Efficacy

Another case study evaluated the antibacterial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) indicating that certain derivatives were effective at concentrations as low as 10 µg/mL, highlighting their potential as lead compounds for antibiotic development .

Table 1: Biological Activity Summary

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its role as a chiral building block is crucial for developing compounds with specific stereochemistry, which is often essential for biological activity.

Case Study: Synthesis of GPCR Ligands

Research has demonstrated that (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol can be employed in the synthesis of bitopic ligands for G-protein coupled receptors (GPCRs). The compound's ability to form stable linkers enhances the pharmacological properties of these ligands, improving their binding affinities and selectivities .

Applications in Asymmetric Synthesis

Asymmetric synthesis is a significant area where this compound plays a vital role. Its use allows chemists to create compounds with high optical purity, which is essential in drug development.

Case Study: Chiral Auxiliary Role

In one study, this compound was utilized as a chiral auxiliary for the synthesis of various amino acids and derivatives. The resulting products exhibited enhanced biological activities due to their specific stereochemical configurations .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its derivatives have shown promise in targeting various diseases, including cancer and neurodegenerative disorders.

Case Study: Antioxidant Activity

Recent studies have explored the antioxidant properties of derivatives synthesized from this compound. These derivatives demonstrated significant antioxidant effects, suggesting potential applications in treating conditions such as Alzheimer’s disease .

Polypeptide Synthesis

The compound has also been applied in polypeptide synthesis, where it serves as a precursor for constructing peptide segments. This application is particularly relevant in developing peptide-based therapeutics.

Case Study: DNA-Binding Peptides

Research involving the synthesis of DNA-binding peptides has shown that using this compound can enhance the stability and binding affinity of these peptides to DNA, making them promising candidates for gene therapy applications .

Analytical Applications

In addition to its synthetic applications, this compound has been used in analytical chemistry, particularly in NMR spectroscopy.

Case Study: NMR Studies

Quantitative NMR techniques have been employed to analyze compounds derived from this compound, allowing for precise determination of concentrations and structural elucidation .

Vergleich Mit ähnlichen Verbindungen

(a) Enantiomeric Pair: Cyclohexyl vs. Non-Cyclohexyl Analogs

The enantiomer (R)-(+)-2-(Boc-amino)-1-propanol lacks the cyclohexyl group, reducing steric bulk and lipophilicity compared to the target compound. This difference impacts solubility: the cyclohexyl derivative is less polar, favoring organic-phase reactions, whereas the smaller analog is more water-soluble . Both compounds share the Boc-protected amino group, but the absence of the cyclohexyl substituent in the R-enantiomer limits its utility in enhancing drug candidates’ bioavailability .

(b) Cyclohexyl-Containing Derivatives

(2S)-2-amino-3-(cyclohexen-1-yl)propanoic acid replaces the alcohol group with a carboxylic acid and introduces a cyclohexenyl ring. This structural shift makes it a non-proteinogenic amino acid, useful in designing peptide analogs with enhanced metabolic stability . Unlike the Boc-protected target compound, this derivative has a free amine, limiting its stability under basic conditions .

(c) Branched Alcohols

3,3-Dimethyl-2-butanol (pinacolyl alcohol) shares the alcohol functionality but lacks amino protection. Its branched structure improves steric hindrance, making it a stabilizer in polymers or a precursor for esters . However, its lack of chirality and functional complexity limits its role in asymmetric synthesis compared to the target compound .

Vorbereitungsmethoden

Asymmetric Dihydroxylation and Sequential Functionalization

The Sharpless asymmetric dihydroxylation (AD) reaction has been leveraged to construct the stereochemical framework of this compound. In one approach, ethyl 3-cyclohexyl-2,3-dihydroxypropanoate serves as the starting material, synthesized via AD of 3-cyclohexyl-2-propenoic acid derivatives . The diol intermediate undergoes sulfation using sulfuryl chloride, bypassing ruthenium-catalyzed oxidation and enabling direct conversion to a sulfate intermediate . Subsequent Boc protection of the amine and reduction of the ester to the alcohol yields the target compound.

Key parameters include:

-

Temperature : Reactions proceed optimally at 60°C for dihydroxylation and 5–40°C for sulfation .

-

Stereoselectivity : The AD step achieves >90% enantiomeric excess (ee) when using (R,R)- or (S,S)-ligands .

-

Yield : The overall four-step process reports a 45–50% yield .

Enzymatic Resolution of Racemic Intermediates

Enzymatic kinetic resolution offers an alternative route, particularly for accessing enantiopure amines. A racemic mixture of 2-amino-3-cyclohexyl-1-propanol is treated with lipases or proteases in aqueous or organic solvents . For instance, Candida antarctica lipase B selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. The Boc group is then introduced under basic conditions (pH 8–10) using di-tert-butyl dicarbonate .

Critical considerations:

-

Solvent Systems : Toluene and buffer mixtures (pH 7.5–8.5) enhance enzyme activity .

-

Reaction Time : 24–48 hours are required for complete resolution .

-

Enantiomeric Excess : >99% ee is attainable after recrystallization .

Alkylation of N-Boc α-Amino Nitriles

N-Boc α-amino nitriles serve as versatile intermediates for constructing the carbon backbone. Deprotonation with lithium hexamethyldisilazide (LiHMDS) generates a nitrile anion, which undergoes alkylation with cyclohexylmethyl bromide . The resulting adduct is reduced using lithium aluminum hydride (LiAlH₄) to yield the primary alcohol.

| Step | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Nitrile alkylation | THF, -78°C, 2 h | 65 | 92 |

| Reduction | LiAlH₄, Et₂O, 0°C, 1 h | 85 | 92 |

This method’s advantages include modularity and compatibility with diverse alkyl halides .

Diastereomeric Salt Formation and Recrystallization

Chiral resolution via diastereomeric salts is a classical yet effective strategy. Racemic 2-amino-3-cyclohexyl-1-propanol is reacted with (R)-(-)-mandelic acid in ethanol, forming diastereomeric salts . Fractional recrystallization at 0–5°C enriches the (S)-enantiomer, which is liberated using sodium hydroxide and subsequently Boc-protected.

Reductive Amination of Cyclohexyl Ketones

A convergent route involves reductive amination of 3-cyclohexyl-2-oxopropyl derivatives. The ketone is condensed with ammonium acetate in methanol, followed by sodium cyanoborohydride reduction . Boc protection under Schotten-Baumann conditions affords the target compound.

Comparative Analysis of Methodologies

The table below contrasts key metrics across methods:

| Method | Steps | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | 4 | 45–50 | >90 | High |

| Enzymatic Resolution | 3 | 70 | >99 | Moderate |

| Nitrile Alkylation | 2 | 55 | 92 | High |

| Diastereomeric Salt | 3 | 70 | 98 | Low |

| Reductive Amination | 3 | 55–60 | 85 | Moderate |

Asymmetric dihydroxylation and nitrile alkylation are preferred for industrial-scale synthesis due to fewer steps and robust yields . Enzymatic resolution excels in enantiopurity but faces challenges in catalyst recycling .

Q & A

Q. Key Reagents/Conditions :

| Step | Reagents | Conditions | Yield Optimization |

|---|---|---|---|

| Boc Protection | Boc₂O, TEA | DCM, 0–25°C, 2–4 hrs | Excess Boc₂O (1.2–1.5 eq.) |

| Cyclohexyl Addition | Cyclohexylmagnesium bromide | THF, –78°C to RT | Slow addition to avoid racemization |

Reference Strategies : Similar Boc-protected amino alcohols, such as (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid, use analogous protection and chiral resolution steps .

How is the enantiomeric purity of this compound validated?

Basic Question

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase. Retention times are compared to racemic mixtures.

- Optical Rotation : Measured at 589 nm (sodium D-line); reported as [α]D²⁵ = –X° (c=1, CHCl₃) .

- X-ray Crystallography : Confirms absolute configuration via hydrogen-bonding geometry (e.g., C–N–C angles ~110–119°) .

Advanced Tip : For conflicting data, cross-validate using 2D NMR (NOESY) to observe spatial correlations between the cyclohexyl and Boc groups .

What are the challenges in maintaining stereochemical integrity during Boc deprotection?

Advanced Question

- Acid Sensitivity : Boc removal requires HCl/dioxane or TFA, which may protonate the amino group and induce racemization.

- Mitigation Strategies :

- Use low-temperature conditions (–20°C) during TFA treatment.

- Add scavengers (e.g., anisole) to stabilize intermediates .

- Monitoring : Track optical rotation changes pre/post deprotection to detect racemization.

Case Study : Derivatives like (S,Z)-3-Phenyl-2-[(trichloro)amino]propanoic acid show similar vulnerabilities, requiring strict pH control .

How can conflicting NMR data for this compound be resolved?

Advanced Question

Common conflicts arise from:

- Diastereotopic protons : The cyclohexyl group’s axial/equatorial protons split signals (δ 1.0–2.5 ppm).

- Hydrogen Bonding : Boc carbonyl (δ ~155 ppm in ¹³C NMR) shifts due to intramolecular H-bonding with the hydroxyl group .

Q. Resolution Workflow :

Variable Temperature NMR : Reduces signal splitting caused by conformational exchange.

COSY/HSQC : Maps coupling between NH (δ ~5 ppm) and adjacent CH groups.

X-ray Data : Geometric parameters (e.g., C–N–C angles ~110.4–119.0°) validate spatial arrangements .

What role does the cyclohexyl group play in this compound’s reactivity?

Advanced Question

- Steric Hindrance : The bulky cyclohexyl group slows nucleophilic attacks, favoring regioselective reactions at the hydroxyl or Boc-protected amine.

- Conformational Rigidity : Enhances crystallinity, aiding X-ray analysis .

- Biological Relevance : Mimics hydrophobic sidechains in peptide-based drug candidates, improving membrane permeability .

Example : Cyclohexyl derivatives in epoxy alcohols (e.g., (2S,3S)-2,3-Epoxy-3-cyclohexyl-1-propanol) show similar steric effects in ring-opening reactions .

How to optimize multi-step synthesis yields for this compound?

Advanced Question

Critical Factors :

| Factor | Optimization Strategy |

|---|---|

| Solvent Choice | Use THF for Grignard steps; switch to DCM for Boc protection. |

| Temperature | Maintain –78°C during cyclohexyl addition to prevent racemization. |

| Catalysts | Employ DMAP (0.1 eq.) to accelerate Boc protection . |

Q. Yield Data from Analogues :

- Boc-protected 3-(Carbobenzoxyamino)-1-propanol achieves >75% yield under optimized conditions .

What spectroscopic techniques confirm the compound’s structure?

Basic Question

- ¹H/¹³C NMR : Key signals include Boc tert-butyl (δ 1.4 ppm, 9H), NH (δ ~5 ppm), and cyclohexyl protons (δ 1.0–2.5 ppm) .

- IR Spectroscopy : Boc carbonyl (C=O) stretch at ~1680–1720 cm⁻¹.

- Mass Spec (HRMS) : [M+H]+ expected at m/z 286.2 (C₁₄H₂₇NO₃).

Advanced Validation : Single-crystal X-ray analysis provides bond lengths (e.g., C–O ~1.43 Å) and angles (C–C–O ~107–113°) .

How is this compound applied in asymmetric catalysis or drug development?

Advanced Question

- Chiral Auxiliary : Used to induce stereochemistry in aldol or Mannich reactions.

- Pharmaceutical Intermediates : Precursor to β-amino alcohols in kinase inhibitors or antiviral agents.

- Case Study : (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid derivatives are explored for CNS drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.